molecular formula C14H11Cl2N5O2S B2795670 2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921124-92-7

2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2795670
CAS No.: 921124-92-7
M. Wt: 384.24
InChI Key: UYJSIQRWQLOCRL-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound that belongs to the class of tetrazole derivatives. These compounds are known for their wide range of applications in pharmaceuticals, agriculture, and material sciences due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-(4-chlorophenyl)-1H-tetrazole-5-methylamine under specific reaction conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and an organic solvent like dichloromethane or tetrahydrofuran. The temperature is usually maintained at room temperature to avoid any side reactions.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow synthesis or microwave-assisted synthesis may be employed to increase the efficiency and yield of the reaction. The use of automated reactors and process optimization techniques further ensures the scalability and reproducibility of the industrial process.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: Due to the presence of chloro and sulfonamide groups, the compound can undergo nucleophilic substitution reactions.

  • Redox Reactions: The compound may participate in redox reactions where it can be either oxidized or reduced under specific conditions.

  • Cyclization Reactions: The tetrazole moiety makes it susceptible to cyclization reactions, forming various cyclic derivatives.

Common Reagents and Conditions:

  • Nucleophiles: Sodium hydroxide, potassium tert-butoxide

  • Oxidizing Agents: Potassium permanganate, chromium trioxide

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Cyclization Agents: Phosphorus oxychloride, sulfuric acid

Major Products:

  • Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reaction.

  • Oxidized/Reduced Products: The oxidation or reduction of the compound can lead to the formation of corresponding oxidized or reduced species.

  • Cyclic Compounds: Cyclization reactions yield various cyclic compounds with potential biological activities.

Scientific Research Applications

Chemistry:

  • Catalysis: Used as a ligand in coordination chemistry to form complexes with metals, which can act as catalysts in various organic reactions.

  • Material Science: Employed in the synthesis of advanced materials like polymers and nanomaterials due to its unique structural properties.

Biology:

  • Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme-based assays.

  • Bioconjugation: Used in bioconjugation techniques to label biomolecules for detection and imaging applications.

Medicine:

  • Drug Development: Serves as a lead compound for developing new pharmaceuticals, particularly in the field of anti-inflammatory and anticancer drugs.

  • Diagnostic Agents: Used in the development of diagnostic agents for detecting specific biomarkers in various diseases.

Industry:

  • Agriculture: Applied in the formulation of agrochemicals such as herbicides and insecticides due to its biological activity.

  • Chemical Manufacturing: Utilized as an intermediate in the synthesis of various industrial chemicals and fine chemicals.

Mechanism of Action

The compound exerts its effects through multiple mechanisms depending on its application. In the case of enzyme inhibition, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved include interactions with specific amino acid residues in the enzyme's active site, leading to conformational changes that result in enzyme inhibition.

Comparison with Similar Compounds

Compared to other tetrazole derivatives, 2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide exhibits unique properties such as increased hydrophobicity and stability. Similar compounds include:

  • 1-(4-Chlorophenyl)-1H-tetrazole: Lacks the sulfonamide group, resulting in different chemical reactivity and biological activity.

  • 2-Chlorobenzenesulfonamide: Does not contain the tetrazole moiety, making it less effective in certain applications.

  • Benzene-1,4-disulfonamide: Has two sulfonamide groups, leading to different physical and chemical properties.

Properties

IUPAC Name

2-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5O2S/c15-10-5-7-11(8-6-10)21-14(18-19-20-21)9-17-24(22,23)13-4-2-1-3-12(13)16/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJSIQRWQLOCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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